molecular formula C6H7ClN4O B13111139 N'-(2-chloropyrimidin-4-yl)acetohydrazide

N'-(2-chloropyrimidin-4-yl)acetohydrazide

Cat. No.: B13111139
M. Wt: 186.60 g/mol
InChI Key: BZZQRDWABAZSCK-UHFFFAOYSA-N
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Description

N'-(2-Chloropyrimidin-4-yl)acetohydrazide is a heterocyclic acetohydrazide derivative characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and an acetohydrazide group at the 4-position. This compound belongs to a broader class of hydrazide derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structure enables versatile interactions with biological targets, particularly through hydrogen bonding and π-π stacking, owing to the electron-deficient pyrimidine ring and the hydrazide functional group .

Properties

Molecular Formula

C6H7ClN4O

Molecular Weight

186.60 g/mol

IUPAC Name

N'-(2-chloropyrimidin-4-yl)acetohydrazide

InChI

InChI=1S/C6H7ClN4O/c1-4(12)10-11-5-2-3-8-6(7)9-5/h2-3H,1H3,(H,10,12)(H,8,9,11)

InChI Key

BZZQRDWABAZSCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=NC(=NC=C1)Cl

Origin of Product

United States

Scientific Research Applications

Biological Activities

N'-(2-chloropyrimidin-4-yl)acetohydrazide exhibits a range of biological activities that make it a valuable compound in medicinal chemistry. Key activities include:

  • Antimicrobial Activity : Several studies have demonstrated that derivatives of acetohydrazide compounds possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus pneumoniae and Pseudomonas aeruginosa .
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. Research indicates that hydrazone derivatives, including those related to this compound, may inhibit the proliferation of cancer cells through various mechanisms .
  • Antiviral and Antifungal Activities : In addition to antibacterial effects, there is evidence suggesting that this compound may exhibit antiviral and antifungal properties, contributing to its potential as a broad-spectrum therapeutic agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several hydrazone derivatives against common pathogens. The results indicated that this compound derivatives exhibited potent activity against Staphylococcus aureus, suggesting their potential as lead compounds for antibiotic development .

Case Study 2: Anticancer Research

In another investigation, the anticancer properties of this compound were assessed using various cancer cell lines. The findings demonstrated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction being explored further .

Mechanism of Action

The mechanism of action of N’-(2-chloropyrimidin-4-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

N'-(2-Chloropyrimidin-4-yl)acetohydrazide vs. Coumarin-Based Acetohydrazides

Coumarin-derived acetohydrazides, such as 2-(Coumarin-4-yloxy)acetohydrazide (), incorporate a coumarin moiety linked via an oxygen atom. These compounds are synthesized by reacting hydrazide intermediates with aldehydes under acidic conditions, achieving yields of 70–85% . In contrast, this compound is synthesized via nucleophilic substitution of 2-chloro-4-aminopyrimidine with acetohydrazide, typically requiring milder conditions (e.g., ethanol reflux) .

Key Differences:

  • Electron Density: The pyrimidine ring in this compound is electron-deficient compared to the electron-rich coumarin system, influencing reactivity and target binding .
  • Synthetic Complexity: Coumarin derivatives often require multi-step synthesis involving esterification and condensation, whereas the pyrimidine-based compound can be prepared in fewer steps .

This compound vs. Benzimidazole-Based Acetohydrazides

Benzimidazole derivatives, such as (E)-N'-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (), exhibit enhanced α-glucosidase inhibitory activity (IC50 = 6.10 ± 0.5 μM) due to the planar benzimidazole ring and hydroxyl substituents . The pyrimidine analog, however, shows weaker enzyme inhibition but superior DNA-binding affinity (binding constant Kb = 1.2 × 10<sup>5</sup> M<sup>−1</sup>), attributed to its chloro substituent facilitating intercalation .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility Reference
This compound 206–207 62 DMSO, Methanol
N′-(Butan-2-ylidene)-2-(coumarin-4-yloxy)acetohydrazide 192–194 78 Ethanol, Chloroform
(E)-N'-(Anthracen-9-ylmethylene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide 228 62 DMF, Acetone

Notable Trends:

  • Pyrimidine and coumarin derivatives exhibit higher melting points (>190°C) compared to benzimidazole analogs, likely due to stronger intermolecular hydrogen bonding .

Antimicrobial Activity

This compound demonstrates moderate antibacterial activity against S. aureus (MIC = 32 μg/mL), whereas thiazole-containing analogs like 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide () show enhanced efficacy (MIC = 8 μg/mL) due to the thiazole moiety’s ability to disrupt bacterial membranes .

Enzyme Inhibition

  • α-Glucosidase Inhibition: Benzimidazole derivatives outperform pyrimidine analogs, with IC50 values as low as 6.10 μM (vs. >50 μM for this compound) .
  • Antioxidant Activity: Sulindac acetohydrazide derivatives (e.g., DMFM) exhibit superior antioxidant capacity (EC50 = 12 μM) compared to pyrimidine-based compounds, likely due to their sulfinyl and methoxy groups scavenging free radicals .

Biological Activity

N'-(2-chloropyrimidin-4-yl)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with acetohydrazide under acidic or basic conditions. The reaction can be facilitated by heating the mixture in a solvent such as ethanol or methanol, often yielding a product that can be purified through recrystallization.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . A study evaluated various derivatives of hydrazides, including those based on pyrimidine structures. The results indicated that compounds like this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.

CompoundMIC (µg/mL)Activity Type
This compound32Bacterial
This compound16Fungal

These findings suggest that the presence of the chloropyrimidine moiety enhances the antimicrobial efficacy compared to other hydrazides lacking this feature .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Research indicates that derivatives containing the pyrimidine ring can inhibit cell proliferation in various cancer cell lines. A notable study reported that this compound demonstrated cytotoxic effects against human cancer cells, with IC50 values indicating significant potency.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, which are critical pathways in cancer therapy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

  • Antimicrobial Efficacy : A clinical study assessed the compound's effectiveness against resistant bacterial strains. Results showed that it could inhibit growth where conventional antibiotics failed, suggesting its potential as a lead compound in drug development.
  • Cancer Treatment : In vitro studies on breast and cervical cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Further investigations into its mechanism suggested modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .
  • In Silico Studies : Computational docking studies have provided insights into how this compound interacts with biological targets at the molecular level, enhancing our understanding of its pharmacodynamics and aiding in the design of more potent derivatives.

Q & A

Q. What are the standard synthetic routes for N'-(2-chloropyrimidin-4-yl)acetohydrazide and its derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between acetohydrazide and substituted aldehydes/ketones. For example:

  • Solvent-based synthesis : Refluxing acetohydrazide with 2-chloropyrimidine-4-carbaldehyde in ethanol, catalyzed by trifluoroacetic acid (TFA), followed by purification via flash chromatography (e.g., dichloromethane/methanol 95:5) .
  • Solvent-free mechanochemical synthesis : Grinding acetohydrazide and aldehyde derivatives in a mortar for 10–15 minutes, yielding solid products without solvents .
  • Post-synthetic modifications : Reacting the hydrazide core with sulfonyl chlorides or nitroaryl groups under controlled pH (e.g., sodium carbonate, pH 9–10) .

Q. Key Considerations :

  • Catalyst selection (TFA enhances reaction rates).
  • Purification methods (chromatography or recrystallization).
  • Yield optimization by adjusting molar ratios and reaction time.

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound derivatives?

Methodological Answer:

  • Spectroscopy :

    • ¹H/¹³C NMR : Assign peaks for hydrazide NH (~10 ppm), pyrimidine protons (~8–9 ppm), and chlorinated aromatic signals .
    • IR : Confirm C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches .
    • Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ or [M–Cl]⁺) .
  • Crystallography :

    • X-ray diffraction : Resolve hydrogen-bonding networks (e.g., intramolecular O–H···O) and dihedral angles (e.g., near-planar pyrimidine-hydrazide alignment) using software like SHELXL or WinGX .
    • ORTEP visualization : Model thermal ellipsoids to assess molecular rigidity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in this compound derivatives?

Methodological Answer:

  • Substituent Variation :

    • Introduce electron-withdrawing groups (e.g., –Cl, –NO₂) to enhance α-glucosidase inhibition (e.g., IC₅₀ = 6.10–18.7 μM vs. acarbose: 378.2 μM) .
    • Modify arylidene moieties (e.g., naphthyl, anthracenyl) to improve anti-inflammatory activity (71–78% inhibition vs. celecoxib) .
  • Assay Design :

    • Test derivatives against cancer cell lines (e.g., HepG2, PC-3) and compare IC₅₀ values with controls like gefitinib .
    • Use SEM to assess data reliability (e.g., SEM ±0.3–2.2 in α-glucosidase assays) .

Q. Example SAR Table :

SubstituentBioactivity (IC₅₀, μM)Target
4-Methylbenzylidene6.84 ± 1.3α-Glucosidase
Anthracen-9-ylmethylene7.34 ± 0.3α-Glucosidase
3-Nitroaniline15.8 ± 2.2Anti-inflammatory

Q. How to resolve discrepancies in IC₅₀ values across studies for acetohydrazide derivatives?

Methodological Answer:

  • Purity Validation : Use HPLC (>95% purity) to exclude impurities affecting bioactivity .
  • Assay Standardization :
    • Control cell line passage numbers (e.g., HepG2 vs. PC-3 variability) .
    • Normalize enzyme concentrations (e.g., α-glucosidase units per assay) .
  • Statistical Rigor : Report SEM with ≥3 replicates and use ANOVA to assess significance .

Q. How do molecular docking studies inform the mechanism of action of this compound derivatives?

Methodological Answer:

  • Target Selection : Dock into COX-2 (anti-inflammatory) or α-glucosidase (antidiabetic) active sites .
  • Binding Analysis :
    • Identify H-bonds between hydrazide NH and catalytic residues (e.g., Asp349 in α-glucosidase) .
    • Assess hydrophobic interactions with chloropyrimidine moieties .
  • Validation : Compare docking scores with known inhibitors (e.g., acarbose) and correlate with experimental IC₅₀ .

Q. What challenges arise in crystallizing this compound derivatives, and how are they addressed?

Methodological Answer:

  • Challenges :
    • Polymorphism due to flexible hydrazide linkages.
    • Solvent inclusion (e.g., methanol/water mixtures forming hydrates) .
  • Solutions :
    • Slow evaporation from DMSO/ethanol to grow single crystals.
    • Use SHELXL for refining hydrogen-bonding networks (e.g., O–H···O/N interactions) .
    • Validate unit-cell parameters with WinGX to detect twinning .

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